

# Benzyl tetrahydro-2H-pyran-4-carboxylate commercial availability

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## Compound of Interest

**Compound Name:** *Benzyl tetrahydro-2H-pyran-4-carboxylate*

**Cat. No.:** *B1290441*

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## An In-Depth Technical Guide to **Benzyl tetrahydro-2H-pyran-4-carboxylate**

For researchers, scientists, and professionals in drug development, **Benzyl tetrahydro-2H-pyran-4-carboxylate** is a key building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its utility stems from the stable tetrahydropyran ring and the reactive benzyl ester functionality, which allows for selective transformations in multi-step synthetic routes. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative synthetic protocol.

## Commercial Availability

**Benzyl tetrahydro-2H-pyran-4-carboxylate** is readily available from a range of chemical suppliers. The following table summarizes the offerings from several vendors, providing an overview of purity levels and available quantities to aid in procurement for research and development purposes.

Supplier	Purity	Available Sizes	CAS Number	Additional Information
MySkinRecipes	≥95%	250mg	871022-58-1	Lead time of 10-20 days is indicated. <a href="#">[1]</a>
Fluorochem	95.0%+	Not specified	871022-58-1	Product code F506270. <a href="#">[2]</a>
Shanghai Amole Biotechnology Co., Ltd.	Not specified	Samples available	871022-58-1	Available for international shipping. <a href="#">[3]</a>
Laibo Chem	Not specified	250mg	871022-58-1	
BOC Sciences	Not specified	Not specified	871022-58-1	Specializes in small molecule synthesis and characterization. <a href="#">[4]</a>

## Technical Specifications

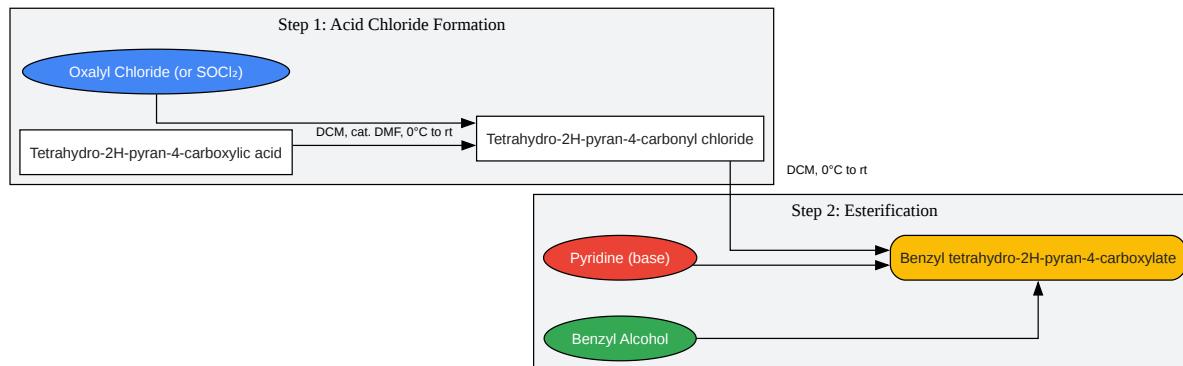
Key physical and chemical properties of **Benzyl tetrahydro-2H-pyran-4-carboxylate** are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	220.26 g/mol	<a href="#">[1]</a>
CAS Number	871022-58-1	<a href="#">[1]</a>
MDL Number	MFCD11976280	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Conditions	2-8°C, dry, sealed	<a href="#">[1]</a>

## Synthetic Pathway and Experimental Protocol

The synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate** is typically achieved through the esterification of Tetrahydro-2H-pyran-4-carboxylic acid. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with benzyl alcohol.

### Diagram of the Synthetic Pathway



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Caption: Synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

## Experimental Protocol: Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate

This protocol describes a two-step process for the synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate** from Tetrahydro-2H-pyran-4-carboxylic acid.

### Step 1: Formation of Tetrahydro-2H-pyran-4-carbonyl chloride

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0°C using an ice bath.
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
- Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
- The solvent and excess reagent are typically removed under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-carbonyl chloride, which is often used in the next step without further purification.

### Step 2: Esterification with Benzyl Alcohol

- In a separate flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in anhydrous DCM.
- Cool this solution to 0°C in an ice bath.
- Dissolve the crude Tetrahydro-2H-pyran-4-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the benzyl alcohol solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

## Applications in Drug Discovery

**Benzyl tetrahydro-2H-pyran-4-carboxylate** serves as a valuable intermediate in the synthesis of more complex molecules. The tetrahydropyran motif is a common structural feature in numerous biologically active compounds and natural products, valued for its ability to improve pharmacokinetic properties. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be deprotected under mild hydrogenolysis conditions to reveal the free acid for further functionalization, such as amide bond formation. This makes it a versatile reagent in the development of novel therapeutics.

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## References

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